

# Unveiling the Dual Efficacy of Notoginsenoside Ft1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

**Notoginsenoside Ft1** (Ft1), a key saponin isolated from the traditional Chinese medicine Panax notoginseng, is demonstrating significant therapeutic potential across a spectrum of diseases, including cancer, metabolic disorders, and tissue injury. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ft1, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.

### Quantitative Efficacy: A Comparative Overview

The following tables summarize the key quantitative data from preclinical studies, highlighting the diverse pharmacological effects of **Notoginsenoside Ft1** in both cell-based assays and animal models.

#### Table 1: In Vitro Efficacy of Notoginsenoside Ft1



| Cell Line                                       | Assay Type                                                          | Endpoint                | Ft1<br>Concentrati<br>on             | Result                                                 | Citation |
|-------------------------------------------------|---------------------------------------------------------------------|-------------------------|--------------------------------------|--------------------------------------------------------|----------|
| MC38, CT26,<br>HT29<br>(Colorectal<br>Cancer)   | Cell Viability                                                      | IC50                    | 0.625 to 320<br>μmol·L <sup>-1</sup> | Dose-<br>dependent<br>inhibition of<br>cell viability. | [1]      |
| MC38, CT26<br>(Colorectal<br>Cancer)            | Cell Migration                                                      | Inhibition              | IC50                                 | Significant inhibition of cell migration.              | [1]      |
| MC38<br>(Colorectal<br>Cancer)                  | Cell Proliferation (Clone Formation)                                | Inhibition              | IC50                                 | Reduced<br>clone<br>formation.                         | [1]      |
| Human<br>Dermal<br>Fibroblast<br>HDF-a          | Cell<br>Proliferation                                               | Proliferation           | Not Specified                        | Increased cell proliferation.                          | [2]      |
| Human<br>Dermal<br>Fibroblast<br>HDF-a          | Collagen<br>Production                                              | Increased<br>Production | Not Specified                        | Enhanced collagen production.                          | [2]      |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis<br>(Proliferation,<br>Migration,<br>Tube<br>Formation) | Promotion               | Not Specified                        | Induced proliferation, migration, and tube formation.  | [2][3]   |



**Table 2: In Vivo Efficacy of Notoginsenoside Ft1** 



| Animal<br>Model                                                    | Condition                            | Ft1 Dosage                       | Administrat<br>ion Route | Key<br>Findings                                                                                                    | Citation |
|--------------------------------------------------------------------|--------------------------------------|----------------------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------|----------|
| Tumor-<br>bearing mice<br>(MC38 &<br>CT26<br>colorectal<br>cancer) | Colorectal<br>Cancer                 | 10 and 30<br>mg·kg <sup>−1</sup> | Not Specified            | 30 mg·kg <sup>-1</sup> significantly inhibited tumor growth, volume, and weight; increased CD8+ T cell proportion. | [1][4]   |
| db/db<br>diabetic mice                                             | Diabetic Foot<br>Ulcers              | Not Specified                    | Topical                  | Shortened wound closure time by 5.1 days; increased repithelializati on and granulation tissue.                    | [2]      |
| Diet-induced<br>obese (DIO)<br>mice                                | Obesity and<br>Insulin<br>Resistance | 100 mg/100g<br>diet              | Oral (in diet)           | Alleviated obesity and insulin resistance.                                                                         | [5][6]   |
| Rat model                                                          | Tail Bleeding                        | 1.25 mg/kg                       | Not Specified            | Decreased tail bleeding time and increased thrombus weight.                                                        | [3]      |
| Mouse model                                                        | Punched-hole<br>ear injury           | 0.25, 2.5, and<br>25 mg/kg       | Not Specified            | Promoted<br>angiogenesis<br>and<br>decreased                                                                       | [3]      |



wound diameter.

## Key Signaling Pathways Modulated by Notoginsenoside Ft1

**Notoginsenoside Ft1** exerts its pleiotropic effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms of action.

#### **Wound Healing and Angiogenesis**

In the context of wound healing, Ft1 promotes fibroblast proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway.[2] It also facilitates neovascularization by increasing the expression of growth factors like VEGF.[2]



Click to download full resolution via product page

Caption: **Notoginsenoside Ft1** signaling in wound healing.

#### **Anti-Cancer Effects in Colorectal Cancer**

Ft1 demonstrates anti-tumor activity in colorectal cancer by targeting the deubiquitination enzyme USP9X. This leads to the degradation of  $\beta$ -catenin and subsequent inhibition of the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[1][4] Concurrently, Ft1 enhances the anti-tumor immune response by increasing the proportion of CD8+ T cells within the tumor microenvironment.[1][4]





Click to download full resolution via product page

Caption: Anti-cancer mechanism of Notoginsenoside Ft1.

#### **Metabolic Regulation**

Ft1 exhibits a dual regulatory role in metabolic diseases by acting as a TGR5 agonist and an FXR antagonist.[5][7] This dual action contributes to its beneficial effects on obesity and insulin resistance.



Click to download full resolution via product page

Caption: Dual metabolic regulation by Notoginsenoside Ft1.

### **Experimental Protocols**



The following sections detail the methodologies employed in the cited studies to evaluate the efficacy of **Notoginsenoside Ft1**.

#### **In Vitro Experimental Protocols**

- Cell Viability Assay: Colorectal cancer cell lines (MC38, CT26, HT29) were treated with varying concentrations of Notoginsenoside Ft1 (ranging from 0.625 to 320 μmol·L<sup>-1</sup>) for 72 hours. Cell viability was subsequently assessed to determine the half-maximal inhibitory concentration (IC50).[1]
- Cell Migration and Proliferation Assays: The effect of Ft1 at its IC50 concentration on the
  migration and proliferation of MC38 and CT26 cells was evaluated. For the proliferation
  assay, a specific number of cells (e.g., 1000 cells per well) were seeded in a 6-well plate and
  treated with Ft1 at the IC50 concentration. Clone formation was observed after a 10-day
  incubation period.[1]
- Fibroblast Proliferation and Collagen Production: Human dermal fibroblasts (HDF-a) were cultured and treated with Notoginsenoside Ft1. Cell proliferation and collagen production were measured to assess the compound's effect on wound healing processes at a cellular level.[2]
- Angiogenesis Assays: Human Umbilical Vein Endothelial Cells (HUVECs) were used to investigate the pro-angiogenic effects of Ft1. Assays for cell proliferation, migration, and tube formation were conducted.[2][3]
- Apoptosis Assay: SH-SY5Y neuroblastoma cells were treated with 45 μM Notoginsenoside
   Ft1. Cell cycle analysis and apoptosis assays were performed to determine the pro-apoptotic effect of the compound.[3]

#### In Vivo Experimental Protocols

Colorectal Cancer Mouse Model: Subcutaneous tumors were established in C57BL/6J mice using MC38 cells and in Balb/c mice using CT26 cells. Once tumors reached a palpable size, mice were randomly assigned to treatment groups. Notoginsenoside Ft1 was administered at doses of 10 and 30 mg·kg<sup>-1</sup>. Tumor volume and body weight were measured every three days for a period of 24 days. A control group received a vehicle solution, and a positive control group was treated with 5-fluorouracil (5-FU).[1]



- Diabetic Wound Healing Model: An excisional wound splinting model was established on the backs of genetically diabetic (db/db) mice. **Notoginsenoside Ft1** was applied topically to the wounds. The rate of wound closure, re-epithelialization, and granulation tissue formation were assessed at specific time points (e.g., day 7 and day 14) and compared to a phosphate-buffered saline (PBS) treated control group.[2]
- Diet-Induced Obesity and Insulin Resistance Model: Six-week-old male mice were fed a
  high-fat diet (60% kcal from fat) for 8 weeks to induce obesity. The obese mice were then
  divided into groups and fed a high-fat diet supplemented with Notoginsenoside Ft1 (50 or
  100 mg/100 g diet) for an additional 6 weeks. Body weight, food intake, glucose tolerance,
  and insulin sensitivity were monitored.[6]
- Hemostatic Effect Assay: The procoagulant effect of Notoginsenoside Ft1 (1.25 mg/kg) was
  evaluated in a rat tail bleeding assay, where tail bleeding time and thrombus weight were
  measured.[3]
- Angiogenesis Model in Ear Injury: A punched-hole ear injury model in mice was utilized to assess the in vivo angiogenic potential of Notoginsenoside Ft1 at doses of 0.25, 2.5, and 25 mg/kg. The extent of angiogenesis and the reduction in wound diameter were quantified.
   [3]

#### Conclusion

The compiled data underscores the multifaceted therapeutic potential of **Notoginsenoside Ft1**, with robust efficacy demonstrated in both in vitro and in vivo models of cancer, metabolic disease, and tissue repair. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR and Wnt, coupled with its influence on the tumor microenvironment and metabolic receptors, positions Ft1 as a promising candidate for further preclinical and clinical investigation. The detailed protocols provided herein offer a foundation for researchers to build upon these findings and further elucidate the therapeutic mechanisms of this potent natural compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. cjnmcpu.com [cjnmcpu.com]
- 2. Notoginsenoside Ft1 Promotes Fibroblast Proliferation via PI3K/Akt/mTOR Signaling Pathway and Benefits Wound Healing in Genetically Diabetic Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Notoginsenoside Ft1 inhibits colorectal cancer growth by increasing CD8+ T cell proportion in tumor-bearing mice through the USP9X signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Notoginsenoside Ft1 acts as a TGR5 agonist but FXR antagonist to alleviate high fat dietinduced obesity and insulin resistance in mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Unveiling the Dual Efficacy of Notoginsenoside Ft1: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139306#comparing-the-in-vitro-and-in-vivo-efficacy-of-notoginsenoside-ft1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com